Chemical properties of (S)-3-Amino-5-(methylthio)pentanoic acid
Chemical properties of (S)-3-Amino-5-(methylthio)pentanoic acid
An In-Depth Technical Guide to the Chemical Properties of (S)-3-Amino-5-(methylthio)pentanoic Acid
Introduction: Unveiling a Unique Methionine Analog
(S)-3-Amino-5-(methylthio)pentanoic acid, also known as L-β-Homomethionine, is a structurally distinct, non-proteinogenic amino acid. As a β-amino acid, its amino group is positioned on the third carbon (the β-carbon) from the carboxyl group, a departure from the α-positioning found in the canonical amino acids that constitute proteins. This structural feature imparts unique conformational properties and resistance to proteolytic degradation, making it a molecule of significant interest in medicinal chemistry and drug development.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties of (S)-3-Amino-5-(methylthio)pentanoic acid. We will delve into its synthesis, stereochemistry, physicochemical characteristics, and spectroscopic signature. Furthermore, we will explore its chemical reactivity and potential applications as a research tool and a building block for novel therapeutics, particularly in contexts targeting methionine metabolism.[1][2]
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique combination of functional groups: a primary amine, a carboxylic acid, and a thioether side chain, with a defined stereocenter at the C3 position.
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Systematic IUPAC Name : (3S)-3-Amino-5-(methylthio)pentanoic acid[3]
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Common Synonyms : L-β-Homomethionine, H-beta-HoMet-OH[4]
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Molecular Formula : C₆H₁₃NO₂S[3]
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Molecular Weight : 163.24 g/mol [6]
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InChI Key : QWVNCDVONVDGDV-RXMQYKEDSA-N[3]
The stereochemistry, designated as (S), is crucial for its specific biological interactions and must be rigorously controlled during synthesis.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure β-amino acids like (S)-3-Amino-5-(methylthio)pentanoic acid is a non-trivial challenge. The primary goal is the establishment of the stereocenter at the C3 position. Methodologies typically rely on asymmetric synthesis or chiral resolution.[7] A common and effective strategy involves the conjugate addition of an amine source to an α,β-unsaturated ester, often mediated by a chiral auxiliary to direct the stereochemical outcome.
Representative Asymmetric Synthesis Workflow
The following workflow illustrates a plausible, high-level approach for the stereoselective synthesis of the target compound. This method is based on well-established principles in asymmetric organic synthesis, similar to those used for related compounds like Pregabalin.[8][9] The causality behind this experimental design lies in the use of a removable chiral auxiliary to create a diastereomeric intermediate, which allows for the stereocontrolled formation of the C-N bond.
Caption: Asymmetric synthesis of (S)-3-Amino-5-(methylthio)pentanoic acid.
Experimental Protocol: Stereoselective Synthesis
This protocol provides a more detailed, step-by-step methodology based on the workflow above.
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Acylation: Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF and cool to -78 °C under an inert nitrogen atmosphere. Add n-butyllithium dropwise and stir for 30 minutes. Slowly add crotonyl chloride and allow the reaction to proceed for 2 hours before quenching with saturated aqueous NH₄Cl.
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Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the N-crotonyl chiral auxiliary by flash chromatography.
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Conjugate Addition: Dissolve the purified product from step 2 in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as LiHMDS to form the enolate. After 1 hour, add the electrophile, 1-bromo-2-(methylthio)ethane, and let the reaction slowly warm to room temperature overnight.
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Hydrolysis and Cleavage: Quench the reaction with water. Remove the THF under reduced pressure. Dissolve the resulting crude adduct in a THF/water mixture and cool to 0 °C. Add an aqueous solution of lithium hydroxide and hydrogen peroxide to cleave the chiral auxiliary.
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Isolation and Purification: After the reaction is complete, quench any excess peroxide with sodium sulfite. Acidify the aqueous layer to a pH of ~2-3 with HCl.[8] Extract the aqueous phase with a suitable organic solvent (e.g., toluene) to remove the recovered chiral auxiliary. The desired product remains in the aqueous layer. Final purification can be achieved by ion-exchange chromatography or crystallization to yield the pure (S)-enantiomer.
Physicochemical Properties
The physical properties of (S)-3-Amino-5-(methylthio)pentanoic acid are dictated by its zwitterionic nature at physiological pH, a common characteristic of amino acids.[10]
| Property | Value / Observation | Source(s) |
| Appearance | White to yellow crystalline powder or solid. | [1][3][5] |
| Molecular Weight | 163.24 g/mol (Free Acid)199.70 g/mol (HCl Salt) | [6][11] |
| Solubility | Generally soluble in water.[1] The HCl salt is highly soluble (~374 mg/mL).[1] Insoluble in non-polar organic solvents.[10][12] | |
| Melting Point | Not specifically reported; amino acids typically exhibit high melting points (often >200 °C) with decomposition.[10] | |
| pKa Values | Not experimentally determined. Predicted values for the analogous L-homomethionine are ~2.6 (acidic) and ~9.5 (basic).[13] The pKa of the carboxylic acid group in β-amino acids is typically slightly higher (less acidic) than in α-amino acids, while the amino group pKa is slightly lower (less basic). |
The high melting point and water solubility are direct consequences of the strong intermolecular ionic attractions between the zwitterionic forms of the molecule in the solid state.[10]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of (S)-3-Amino-5-(methylthio)pentanoic acid. While specific spectra are often proprietary, the expected features can be reliably predicted based on the molecule's functional groups.[14][15]
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¹H NMR Spectroscopy : In a solvent like D₂O, one would expect to see:
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A singlet around δ 2.1 ppm corresponding to the methyl protons of the thioether (S-CH₃).
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Multiplets between δ 1.8-2.8 ppm for the methylene protons (-CH₂-S- and -CH₂-COOH).
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A multiplet for the chiral proton at the β-position (-CH(NH₂)-) around δ 3.0-3.5 ppm.
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The protons of the amino group (-NH₂) may be visible as a broad singlet or may exchange with the solvent.
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-
¹³C NMR Spectroscopy : Key signals would include:
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A resonance for the carboxylic acid carbonyl carbon (~175-180 ppm).
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A signal for the chiral β-carbon attached to the nitrogen (~40-50 ppm).
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Resonances for the other aliphatic carbons in the chain (~20-40 ppm).
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A distinct signal for the methyl carbon of the thioether group (~15 ppm).
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by:
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A broad absorption band from 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid, overlapping with N-H stretching vibrations from the ammonium group in the zwitterionic form.
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A strong, sharp absorption band around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.
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An absorption band around 1550-1650 cm⁻¹ corresponding to the N-H bending vibration.
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-
Mass Spectrometry (MS) : In electrospray ionization (ESI) mode, the compound would show a prominent ion corresponding to its protonated molecular weight [M+H]⁺ at m/z 164.2.
Chemical Reactivity and Stability
The reactivity of (S)-3-Amino-5-(methylthio)pentanoic acid is governed by its three functional groups.
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Amino Group : Acts as a nucleophile and a base. It can readily participate in peptide bond formation with other amino acids or carboxylic acids.[1]
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Carboxylic Acid Group : Can be converted to esters, amides, or acid chlorides using standard organic chemistry techniques. It acts as a proton donor in acid-base reactions.[1]
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Thioether Group : The sulfur atom is susceptible to oxidation, potentially forming a sulfoxide or sulfone. It may also act as a nucleophile in certain substitution reactions.[1]
For long-term integrity, the compound should be stored in a dark place under an inert atmosphere, preferably in a freezer at or below -20°C.[5][16] This prevents potential oxidation of the thioether and other degradation pathways.
Applications in Research and Drug Development
The unique structure of (S)-3-Amino-5-(methylthio)pentanoic acid makes it a valuable tool and building block for scientific investigation.
Probing Enzyme Mechanisms and Metabolic Pathways
As a close analog of methionine, this β-amino acid can be used to study enzymes involved in methionine metabolism.[1] It can act as a substrate, an inhibitor, or a mechanistic probe to elucidate enzyme function and active site architecture. This is particularly relevant in oncology and metabolic diseases, where targeting amino acid metabolism has emerged as a promising therapeutic strategy.[2]
Caption: Workflow for assessing enzyme inhibition.
Building Block for Peptidomimetics and Prodrugs
The incorporation of β-amino acids into peptides creates peptidomimetics with enhanced stability against enzymatic degradation. The β-amino acid backbone induces unique secondary structures (e.g., helices and sheets) that can be designed to mimic or disrupt protein-protein interactions.
Furthermore, amino acids are widely used as promoieties in prodrug design to enhance the pharmaceutical properties of a parent drug, such as solubility or bioavailability, by leveraging amino acid transporters.[17] (S)-3-Amino-5-(methylthio)pentanoic acid could be conjugated to a parent drug to improve its delivery profile.
Safety and Handling
(S)-3-Amino-5-(methylthio)pentanoic acid and its isomers are associated with specific hazards. Users should consult the Safety Data Sheet (SDS) before handling.
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Hazard Statements :
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Precautionary Statements : Standard precautions include avoiding inhalation of dust, wearing protective gloves and eye protection, and ensuring adequate ventilation (e.g., P261, P305+P351+P338).[3][18]
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